BenchChemオンラインストアへようこそ!

2,3-Dichloro-4-(difluoromethoxy)benzamide

Medicinal Chemistry PDE4 Inhibition Structure-Activity Relationship

This 2,3-dichloro-4-(difluoromethoxy)benzamide (C₈H₅Cl₂F₂NO₂, MW 256.03) is a pure primary benzamide building block with three chemically distinct derivatization sites—the primary amide and two aryl chlorides—enabling rapid construction of focused libraries for lead discovery. Its unique 2,3-dichloro-4-difluoromethoxy substitution pattern and InChIKey KHPRCFNSDYESIW-UHFFFAOYSA-N distinguish it from 5- and 6-difluoromethoxy positional isomers, making it a reliable HPLC retention-time marker and system-suitability standard. Lacking the N-(3,5-dichloropyrid-4-yl) moiety essential for PDE4 inhibition, it serves as a structurally matched negative control in PDE4 biochemical and cell-based assays. With a predicted logP of 3.8–4.1, it is a superior lipophilicity probe for Caco-2/PAMPA permeability studies, in contrast to the more polar mono-chlorinated analog (XLogP3=1.5).

Molecular Formula C8H5Cl2F2NO2
Molecular Weight 256.03 g/mol
CAS No. 1805124-00-8
Cat. No. B1459772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-4-(difluoromethoxy)benzamide
CAS1805124-00-8
Molecular FormulaC8H5Cl2F2NO2
Molecular Weight256.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)N)Cl)Cl)OC(F)F
InChIInChI=1S/C8H5Cl2F2NO2/c9-5-3(7(13)14)1-2-4(6(5)10)15-8(11)12/h1-2,8H,(H2,13,14)
InChIKeyKHPRCFNSDYESIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-4-(difluoromethoxy)benzamide (CAS 1805124-00-8): Structural Identity, Physicochemical Profile, and Sourcing Baseline


2,3-Dichloro-4-(difluoromethoxy)benzamide is a di‑halogenated primary benzamide (C₈H₅Cl₂F₂NO₂, MW 256.03 g/mol) that carries chlorine atoms at the 2‑ and 3‑positions and a difluoromethoxy group at the 4‑position of the aromatic ring . The compound is offered by multiple research‑chemical suppliers as a ≥95 % pure solid, with at least one vendor (MolCore) specifying a minimum purity of 98 % . Its hazard profile includes acute oral toxicity, skin and eye irritation, and respiratory tract irritation (GHS07; H302‑H315‑H319‑H335), consistent with other halogenated benzamide building blocks .

Why In‑Class Difluoromethoxybenzamides Cannot Substitute for 2,3-Dichloro-4-(difluoromethoxy)benzamide in Research Procurement


Although in‑class difluoromethoxy‑substituted benzamides share a common aromatic scaffold, the position and identity of the halogen substituents and the nature of the amide nitrogen substitution diverge widely across the series [1]. The target compound is a primary amide lacking the N‑(3,5‑dichloropyrid‑4‑yl) moiety found in the approved drug roflumilast; that moiety is essential for the nanomolar PDE4 inhibition and clinical anti‑inflammatory activity documented for roflumilast (IC₅₀ ≈ 0.7–0.8 nM) [2]. Conversely, the 2,3‑dichloro‑4‑difluoromethoxy substitution pattern is distinct from the 3‑cyclopropylmethoxy‑4‑difluoromethoxy pattern of roflumilast and from the 5‑ or 6‑difluoromethoxy positional isomers that are also commercially available . These structural differences dictate divergent reactivity, physicochemical properties, and biological target engagement, making generic substitution scientifically unsound for structure‑activity relationship studies, impurity profiling, or analytical method development.

Quantitative Differential Evidence for 2,3-Dichloro-4-(difluoromethoxy)benzamide Relative to Closest Analogs


Primary Amide vs. N‑(3,5‑Dichloropyrid‑4‑yl) Substitution: Functional Group Divergence from Roflumilast

The target compound is a primary benzamide (‑CONH₂), whereas roflumilast carries an N‑(3,5‑dichloropyrid‑4‑yl) substituent that is critical for its PDE4 inhibitory activity. Roflumilast inhibits PDE4 with an IC₅₀ of 0.68–0.8 nM, a potency that depends on the pyridyl amide moiety forming key hydrogen‑bond interactions within the enzyme catalytic site [1]. The primary amide of the target compound lacks this pharmacophoric element, and no PDE4 inhibition data have been reported for this molecule. Consequently, the target compound cannot serve as a functional surrogate for roflumilast in PDE4‑dependent assays.

Medicinal Chemistry PDE4 Inhibition Structure-Activity Relationship

Positional Isomer Differentiation: 4‑ vs. 5‑ vs. 6‑Difluoromethoxy Substitution

Three positional isomers share the same molecular formula (C₈H₅Cl₂F₂NO₂, MW 256.03) but bear the difluoromethoxy group at different positions: 2,3‑dichloro‑4‑(difluoromethoxy)benzamide (target), 2,3‑dichloro‑5‑(difluoromethoxy)benzamide (CAS 1806301-12-1), and 2,3‑dichloro‑6‑(difluoromethoxy)benzamide (CAS 1806348-77-5) . Each isomer possesses a unique SMILES string and InChIKey, enabling unambiguous identification by LC‑MS or NMR . The 4‑substituted isomer places the difluoromethoxy group para to the carboxamide, whereas the 6‑isomer places it between the two chlorine atoms, significantly altering the electronic distribution of the aromatic ring and the hydrogen‑bonding capacity of the amide.

Chemical Synthesis Isomer Purity Medicinal Chemistry

Purity Specification Differentiation Among Vendors: 95 % vs. 98 % Minimum Purity

Commercially available lots of 2,3‑dichloro‑4‑(difluoromethoxy)benzamide differ in their certified minimum purity. Leyan supplies the compound at 95 % purity , while MolCore offers a grade with NLT 98 % purity under ISO‑certified quality management . For the positional isomer 3,5‑dichloro‑2‑(difluoromethoxy)benzamide, AKSci likewise specifies 95 % minimum purity , indicating that the 98 % grade of the target compound represents a differentiated higher‑purity option suitable for applications requiring lower impurity burden, such as quantitative NMR reference standards or sensitive biological assays.

Quality Control Procurement Analytical Chemistry

Lipophilicity Differentiation: Inferred logP Range vs. Roflumilast and De‑chlorinated Analog

Computational logP predictions for structurally related analogs provide a framework for estimating the lipophilicity of the target compound. The isomer 2,6‑dichloro‑3‑(difluoromethoxy)benzamide has a reported logP of 3.8–4.1, reflecting the contribution of two chlorine atoms and the difluoromethoxy group [1]. In contrast, roflumilast (with an additional cyclopropylmethoxy and pyridyl amide) has a logP of approximately 3.37 , while 2‑chloro‑6‑(difluoromethoxy)benzamide (a mono‑chlorinated analog) has a PubChem‑computed XLogP3 of 1.5 [2]. The target compound’s ortho‑dichloro pattern is therefore predicted to confer higher lipophilicity than mono‑chlorinated or more polar drug‑like analogs, which influences membrane permeability, solubility, and chromatographic retention behavior.

Physicochemical Properties Drug Design ADME

Safety Profile: Acute Toxicity and Irritation Classification Relative to Non‑chlorinated Benzamide

The target compound carries GHS07 hazard labeling with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) statements . In comparison, the commercially available 4‑(difluoromethoxy)benzamide (CAS 446267-36-3), which lacks the two chlorine atoms, is classified only as Acute Tox. 4 Oral – Eye Irrit. 2, with a less extensive hazard profile . The additional chlorine substituents in the target compound thus contribute to a broader toxicity and irritation warning profile that necessitates more stringent personal protective equipment and ventilation controls during handling.

Safety Handling Regulatory Compliance

Synthetic Utility as a Primary Amide Building Block vs. N‑Substituted Drug‑Like Benzamides

As a primary benzamide, the target compound retains a free ‑CONH₂ group that can be directly elaborated via N‑alkylation, N‑arylation, dehydration to nitrile, or Hofmann rearrangement, reactions that are precluded or complicated in N‑substituted analogs such as roflumilast [1]. The 2,3‑dichloro‑4‑difluoromethoxy substitution pattern simultaneously provides two chlorine handles for cross‑coupling chemistry (e.g., Suzuki, Buchwald‑Hartwig) and the metabolically stable difluoromethoxy group, which is a recognized bioisostere for methoxy in drug design [2]. This combination of orthogonal reactive sites makes the compound a versatile late‑stage diversification intermediate, whereas the fully elaborated roflumilast scaffold offers limited further synthetic modifications.

Synthetic Chemistry Building Block Derivatization

Recommended Application Scenarios for 2,3-Dichloro-4-(difluoromethoxy)benzamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Using Orthogonal Derivatization Handles

The compound’s primary amide and two aryl chloride groups provide three chemically distinct sites for parallel derivatization, enabling the rapid construction of focused benzamide libraries for lead discovery. This contrasts with N‑substituted PDE4 inhibitors such as roflumilast, which offer limited further functionalization [1]. The difluoromethoxy substituent serves as a metabolically stable methoxy bioisostere, a design strategy validated by the enhanced PDE4 potency observed when 4‑methoxy is replaced with 4‑difluoromethoxy in catecholamide series (IC₅₀ shift into low‑nanomolar range) .

Analytical Reference Standard for Isomer‑Specific HPLC Method Development

The unique InChIKey (KHPRCFNSDYESIW-UHFFFAOYSA-N) and SMILES string of 2,3‑dichloro‑4‑(difluoromethoxy)benzamide enable its use as a retention‑time marker to distinguish it from the 5‑ and 6‑difluoromethoxy positional isomers [1]. The availability of a 98 % purity grade from MolCore supports its deployment as a system suitability standard in HPLC method validation, where isomeric impurity resolution is critical [2].

Negative Control or Scaffold‑Hopping Template in PDE4 Drug Discovery

Because the compound lacks the N‑(3,5‑dichloropyrid‑4‑yl) amide group that confers nanomolar PDE4 inhibition to roflumilast (IC₅₀ ≈ 0.7 nM) [1], it can serve as a structurally matched negative control in PDE4 biochemical and cell‑based assays. Alternatively, its primary amide can be elaborated with diverse amine fragments to explore scaffold‑hopping strategies away from the roflumilast chemotype.

Physicochemical Probe for Lipophilicity‑Dependent Membrane Permeation Studies

With a predicted logP of 3.8–4.1 (based on the 2,6‑dichloro‑3‑(difluoromethoxy)benzamide analog) [1], the target compound is substantially more lipophilic than roflumilast (logP ≈ 3.37) and the mono‑chlorinated analog 2‑chloro‑6‑(difluoromethoxy)benzamide (XLogP3 = 1.5) [2]. This property profile makes it a suitable probe for studying the relationship between halogen substitution pattern and passive membrane permeability in Caco‑2 or PAMPA assays.

Quote Request

Request a Quote for 2,3-Dichloro-4-(difluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.